molecular formula C18H17N5O2 B5427166 11-[2-(2-Methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

11-[2-(2-Methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Cat. No.: B5427166
M. Wt: 335.4 g/mol
InChI Key: KDCHPILDUVLKDW-UHFFFAOYSA-N
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Description

11-[2-(2-Methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple nitrogen atoms and a methoxyphenyl group, which contribute to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 11-[2-(2-Methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one can be achieved through a series of organic reactions. One common method involves the reaction of a suitable precursor with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction forms the tricyclic structure through tandem C–N and C–O bond formation. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms and a methoxy group makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can target the nitrogen atoms or the methoxy group, leading to different products.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-[2-(2-Methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[2-(2-Methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms and aromatic rings allow it to form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with multiple nitrogen atoms and aromatic rings, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their reactivity and biological activity. The uniqueness of 11-[2-(2-Methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one lies in its specific combination of a methoxyphenyl group and multiple nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

11-[2-(2-methoxyphenyl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-16-14(23-18(21-12)19-11-20-23)8-10-22(17(16)24)9-7-13-5-3-4-6-15(13)25-2/h3-6,8,10-11H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCHPILDUVLKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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